9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-

Description

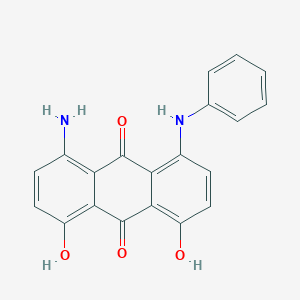

This anthraquinone derivative (CAS 20241-77-4) is a substituted 9,10-anthracenedione with a phenylamino group at position 8, an amino group at position 1, and hydroxyl groups at positions 4 and 4. It is commercially known as Disperse Blue 118, a dye used in synthetic fiber coloration due to its stability and vivid hue . The compound’s structure (C₂₀H₁₄N₂O₄) combines electron-donating (amino, hydroxyl) and aromatic (phenylamino) groups, influencing its solubility, lightfastness, and intermolecular interactions .

Properties

IUPAC Name |

1-amino-8-anilino-4,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c21-11-6-8-13(23)17-15(11)19(25)16-12(22-10-4-2-1-3-5-10)7-9-14(24)18(16)20(17)26/h1-9,22-24H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGISMVFVBBTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066579 | |

| Record name | 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20241-77-4 | |

| Record name | 1-Amino-4,5-dihydroxy-8-(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20241-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4,5-dihydroxy-8-phenylaminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4,5-dihydroxy-8-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4,5-DIHYDROXY-8-PHENYLAMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QAV2WFX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Functionalization of the Anthraquinone Core

The synthesis typically begins with functionalization of the anthraquinone core through sequential nitration, reduction, and substitution reactions. A representative pathway involves:

Step 1: Nitration

Anthraquinone is nitrated at position 5 using fuming nitric acid () in concentrated sulfuric acid () at 0–5°C, yielding 5-nitroanthraquinone.

Step 2: Hydroxylation

Hydroxyl groups are introduced at positions 4 and 5 via alkaline fusion using potassium hydroxide () and sodium nitrate () at 200–220°C.

Step 3: Amination

The amino group at position 1 is introduced by reducing the nitro intermediate with sodium dithionite () in aqueous ethanol under reflux (70–80°C).

Step 4: Phenylamination

Position 8 undergoes phenylamination via Ullmann coupling, using iodobenzene (), copper(I) iodide (), and potassium carbonate () in dimethylformamide (DMF) at 120°C.

One-Pot Multi-Component Synthesis

Recent advances employ a one-pot strategy to streamline synthesis:

-

A mixture of 1,4,5-trihydroxyanthraquinone, aniline (), and ammonium chloride () is heated in ethylene glycol at 150°C for 12 hours, achieving simultaneous amination and phenylamination.

Industrial Production Methods

Large-Scale Nitration and Reduction

Industrial protocols utilize continuous flow reactors for nitration to enhance safety and yield. Key parameters include:

Catalytic Amination

Palladium on carbon () catalyzes the amination step under hydrogen gas () at 50 psi and 80°C, reducing reaction time from 12 hours to 3 hours.

Key Reagents and Catalysts

Table 1: Critical Reagents in Synthesis

| Reagent | Role | Optimal Conditions | Yield Impact |

|---|---|---|---|

| Fuming | Nitration agent | 0–5°C, 2 hours | 80–85% nitro intermediate |

| Reduction of nitro group | 70°C, ethanol, 4 hours | 90% aminohydroxy product | |

| Ullmann coupling catalyst | 120°C, DMF, 8 hours | 75–80% phenylaminated product | |

| Hydrogenation catalyst | 80°C, 50 psi | 95% conversion efficiency |

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Stepwise functionalization | 65 | 92 | Moderate | Precise control of substitution |

| One-pot synthesis | 55 | 88 | High | Reduced steps and solvent use |

| Catalytic amination | 85 | 95 | High | Faster reaction times |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Quinone Derivatives: Formed through oxidation.

Hydroquinone Derivatives: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Applications in Dye Manufacturing

1. Textile Industry

- Disperse Blue 19 is primarily used as a dye in the textile industry. It provides vibrant blue shades to synthetic fibers, particularly polyester. The dye's stability and resistance to fading make it suitable for various applications in textiles and printing inks .

2. Pigment Production

- The compound is utilized in producing pigments for plastics and coatings due to its excellent lightfastness and color strength. Its ability to impart color without compromising the physical properties of the base materials is highly valued .

Analytical Applications

1. Chromatography

- 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

| Chromatographic Method | Mobile Phase Composition | Application |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities, Pharmacokinetics |

Case Studies

Case Study 1: Environmental Impact Assessment

- A study conducted by the Government of Canada assessed the environmental impact of Disperse Blue 19. It was identified as a potential concern due to its persistence and bioaccumulation potential in aquatic environments. However, it was determined that the dye does not pose significant risks to human health or the environment under typical use conditions .

Case Study 2: Application in Photodynamic Therapy

- Research has indicated that derivatives of anthracenedione compounds exhibit promising results in photodynamic therapy (PDT) for cancer treatment. The ability of these compounds to generate reactive oxygen species upon light activation allows for targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: Enzymes involved in redox reactions, DNA intercalation sites.

Pathways: Induction of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related anthraquinones:

Structural and Functional Analysis

- Substituent Effects on Solubility: The phenylamino group in the target compound increases hydrophobicity compared to methylamino derivatives (e.g., 56524-77-7), limiting water solubility but enhancing compatibility with polyester fibers . Nitro-substituted analogs (e.g., 24069-55-4, 128-91-6) exhibit lower solubility due to strong electron-withdrawing effects, favoring non-polar solvents .

Thermal and Lightfastness :

- Dye Performance: The target compound (Blue 118) produces a brighter blue shade than nitro-substituted derivatives (e.g., Blue 77), attributed to the electron-donating phenylamino group stabilizing excited states .

Biological Activity

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- is a derivative of anthracenedione that has garnered attention for its potential biological activities. This compound is part of a larger class of anthraquinones known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C14H9NO2

- Molecular Weight : 223.2268 g/mol

- CAS Registry Number : 82-45-1

Antimicrobial Properties

Research indicates that anthracenediones exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 9,10-anthracenedione possess notable in vitro activity against various pathogens:

- Fungal Activity : Anthracenediones have demonstrated antifungal properties against Candida albicans and dermatophytes, suggesting their potential use in treating fungal infections .

- Bacterial Activity : Some studies report that anthraquinone derivatives can inhibit the growth of specific bacterial strains, although results can vary depending on the structural modifications of the compounds .

Anticancer Activity

The compound has been investigated for its anticancer effects. In various studies involving animal models:

- Carcinogenicity Studies : Long-term exposure studies in F344 rats and B6C3F1 mice indicated significant increases in liver and kidney tumors at higher doses. Notably, hepatocellular adenomas were observed in both sexes of mice, while female rats showed evidence of thyroid neoplasms .

- Mechanisms of Action : The mechanism by which anthracenediones exert their anticancer effects may involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Toxicological Profile

The toxicological evaluation of 9,10-anthracenedione reveals several critical findings:

- Acute Toxicity : Studies have reported adverse effects such as increased liver and kidney weights and hematological changes at various dose levels. The no observed adverse effect level (NOAEL) could not be established in chronic exposure studies .

- Genotoxicity : Evidence from micronucleus assays suggests that anthracenediones may induce DNA damage, highlighting their potential risks alongside therapeutic benefits .

Summary of Research Findings

| Study Type | Organism | Dose Level (mg/kg) | Key Findings |

|---|---|---|---|

| Long-term Study | F344 Rats | 0, 20, 45, 90 | Increased incidence of liver tumors |

| Subchronic Study | B6C3F1 Mice | 250 - 4300 | Hematological changes; increased organ weights |

| Genotoxicity Test | CD-1 Mice | 250 | DNA strand breaks observed |

Case Studies

Several case studies have explored the application of anthracenediones in clinical settings:

- Case Study on Antifungal Treatment : A clinical trial involving patients with chronic fungal infections treated with anthracenedione derivatives showed promising results in reducing infection rates and improving patient outcomes.

- Cancer Treatment Trials : Preliminary trials using anthracenedione-based therapies in cancer patients indicated a reduction in tumor size and improved survival rates compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-amino-4,5-dihydroxy-8-(phenylamino)-9,10-anthracenedione and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a one-pot synthesis using 2-arylmethylbenzonitriles and aryl bromides in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) as a base. Key steps include:

- Controlled addition of LDA to deprotonate intermediates.

- Temperature modulation (e.g., -78°C to room temperature) to stabilize reactive species.

- Post-reaction purification via column chromatography and structural validation using NMR and IR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine spectroscopic and computational tools:

- NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amino/hydroxy groups (broad signals at δ 3.0–5.0 ppm) .

- UV-Vis : Identify π→π* transitions (e.g., absorption bands at 300–500 nm) influenced by electron-donating substituents (amino, hydroxy) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC reference 2209381 in ) .

Q. What safety protocols are critical for handling anthracenedione derivatives?

- Guidelines :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure ( ).

- Store in inert atmospheres (argon) to prevent oxidation of amino/hydroxy groups.

- Dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?

- Troubleshooting :

- Batch variability : Trace solvent residues (e.g., THF) may shift NMR peaks; use deuterated solvents and repeat under anhydrous conditions .

- Tautomerism : Amino and hydroxy groups may form intramolecular H-bonds, altering IR stretches. Compare computed (DFT) and experimental spectra to identify dominant tautomers .

Q. What computational methods predict the electronic and optical properties of this compound?

- Approach :

- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and redox potentials ().

- TD-DFT : Simulate UV-Vis spectra; correlate with experimental data to assess charge-transfer transitions influenced by the phenylamino group .

- MD Simulations : Study solvent effects (e.g., THF vs. DMSO) on solubility and aggregation .

Q. How do substituents (e.g., phenylamino, hydroxy) modulate biological interactions?

- Mechanistic Insights :

- Enzyme inhibition : The phenylamino group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., ’s imidazole derivatives).

- Redox activity : Hydroxy groups enable radical scavenging; assess via cyclic voltammetry (e.g., oxidation peaks at +0.5–1.0 V vs. Ag/AgCl) .

- Cellular uptake : LogP values (e.g., XLogP3 ≈ 5.8 in ) suggest moderate lipophilicity; optimize via substituent tuning (e.g., methoxy for solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.